molecular formula C10H17N3 B15260650 2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine CAS No. 1193387-82-4

2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine

Cat. No.: B15260650
CAS No.: 1193387-82-4
M. Wt: 179.26 g/mol
InChI Key: OVCRFLLKNDXHEC-UHFFFAOYSA-N
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Description

2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine is an organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyridine with ethylenediamine in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and inert atmospheres to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Corresponding imidazo[1,2-a]pyridine derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated amine products.

Scientific Research Applications

2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Biological Activity

2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine is a compound of interest due to its potential biological activities. This article reviews its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C8H13N3. Its structure includes an imidazopyridine core which is known for various biological activities.

Structural Information

  • IUPAC Name : this compound
  • SMILES : CC1=CN2CC(CCC2=N1)N
  • InChIKey : FRZORHXWYZCJLG-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its potential as an antimicrobial agent and its effects on cancer cell lines.

Antimicrobial Activity

Research has shown that imidazopyridine derivatives can exhibit varying degrees of antibacterial activity. For instance, amidino-substituted imidazo[4,5-b]pyridines were evaluated for their antibacterial properties against Gram-positive and Gram-negative bacteria. The most active compounds demonstrated moderate activity against E. coli with MIC values around 32 μM .

Anticancer Activity

Several studies have focused on the antiproliferative effects of imidazopyridine derivatives on human cancer cell lines. For example:

  • Compound 10 demonstrated strong activity against colon carcinoma with an IC50 of 0.4 μM.
  • Compound 14 showed selective activity with an IC50 of 0.7 μM against the same cell line .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications on the imidazopyridine core can significantly influence biological activity. For example:

  • Substituents at the 3-position of the imidazopyridine ring were found to enhance antiproliferative activity.
CompoundSubstituentL.inf pEC50PMM pCC50Selectivity Index
3aA5.44.216
3sB5.34.56
3tC5.14.54
3uD5.24.83
3vE4.84.52
14 G4.9 4.3 4

Case Studies

In a recent study on a series of substituted imidazopyridines aimed at treating visceral leishmaniasis, compounds were assessed for their bioavailability and pharmacokinetic properties . Key findings include:

  • Strong inhibition of CYP isoforms was observed in several compounds, indicating potential drug-drug interactions.

Pharmacokinetic Profile

The pharmacokinetic evaluation included parameters such as:

  • CYP Inhibition : Compounds showed varying levels of inhibition across different CYP isoforms.
CYP IsoformInhibition Concentration (μM)
CYP1A20.59
CYP2C191.8
CYP2D61.5

Properties

CAS No.

1193387-82-4

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

2-(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)ethanamine

InChI

InChI=1S/C10H17N3/c1-8-9(5-6-11)13-7-3-2-4-10(13)12-8/h2-7,11H2,1H3

InChI Key

OVCRFLLKNDXHEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2CCCCC2=N1)CCN

Origin of Product

United States

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